Solifenacin Succinate EP Impurity G

Übersicht

Beschreibung

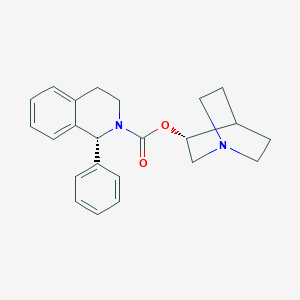

Solifenacin Succinate EP Impurity G, also known as (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical impurity associated with Solifenacin Succinate. Solifenacin Succinate is a muscarinic antagonist used primarily to treat overactive bladder by reducing bladder muscle contractions .

Vorbereitungsmethoden

The synthesis of Solifenacin Succinate EP Impurity G involves several steps. One efficient method is the one-pot process, which retains the configuration of the chiral centers of the starting materials. This process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure Solifenacin .

Analyse Chemischer Reaktionen

Solifenacin Succinate EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of Solifenacin leads to the formation of impurities like Impurity K. Common reagents used in these reactions include cerium(IV) ammonium nitrate in water/acetonitrile as the solvent . The major products formed from these reactions are typically other impurities or degradation products of Solifenacin .

Wissenschaftliche Forschungsanwendungen

Solifenacin Succinate EP Impurity G is primarily used in analytical method development and validation. It is crucial for quality control applications in the production of Solifenacin Succinate. This compound is also used in scientific research to study the stability and degradation pathways of Solifenacin Succinate. It helps in ensuring compliance with regulatory standards and safeguarding patient health .

Wirkmechanismus

The mechanism of action of Solifenacin Succinate EP Impurity G is not well-documented as it is an impurity rather than an active pharmaceutical ingredient. Solifenacin itself is a competitive muscarinic receptor antagonist with a higher affinity for the M3 subtype. It reduces smooth muscle contraction in the bladder wall, resulting in decreased frequency of micturition, urgency, and episodes of incontinence .

Vergleich Mit ähnlichen Verbindungen

Solifenacin Succinate EP Impurity G can be compared with other impurities of Solifenacin, such as Impurity K. While both impurities are formed through oxidation processes, Impurity G is unique in its specific chemical structure and formation pathway. Other similar compounds include various isomeric impurities of Solifenacin Succinate, which are analyzed using techniques like HPLC-MS .

Biologische Aktivität

Solifenacin Succinate EP Impurity G, known chemically as (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is an impurity associated with the pharmaceutical compound Solifenacin Succinate. Solifenacin is primarily utilized as a muscarinic antagonist for the treatment of overactive bladder (OAB) and related conditions. The biological activity of this compound is significant for understanding its role in pharmacology and its implications for safety and efficacy in clinical applications.

This compound acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes, which are crucial in regulating bladder function. By blocking these receptors, the compound inhibits acetylcholine-mediated contractions of the detrusor muscle, leading to reduced urinary urgency and frequency.

Key Pharmacological Properties:

- Target Receptors : M2 and M3 muscarinic receptors.

- Primary Action : Reduction of bladder muscle contraction.

- Pharmacokinetics :

- Apparent volume of distribution: 600 L.

- Plasma protein binding: 93–96%.

- Potential to cross the blood-brain barrier.

Chemical Stability and Degradation

The stability of this compound is critical for its effectiveness. Studies indicate that this compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may lead to the formation of additional impurities. For instance, oxidation can yield impurities like Impurity K, impacting the overall quality of pharmaceutical formulations.

| Reaction Type | Example Reaction | Resulting Impurities |

|---|---|---|

| Oxidation | Cerium(IV) ammonium nitrate in water/acetonitrile | Impurity K |

| Reduction | Hydrogenation processes | Various by-products |

| Substitution | Reaction with electrophiles | New derivatives |

Analytical Methods

The quantification and analysis of this compound are performed using advanced chromatographic techniques. A stability-indicating RP-HPLC method has been validated for simultaneous determination of Solifenacin Succinate and its impurities under various stress conditions (oxidative, thermal, etc.). This method ensures compliance with ICH guidelines regarding specificity, linearity, limit of detection, accuracy, precision, and robustness.

HPLC Method Parameters:

- Column Type : L1 column.

- Mobile Phase : Gradient using phosphate buffer and acetonitrile.

- Detection Wavelength : 225 nm.

- Limit of Quantification : Ranges from 0.135 - 0.221 μg/mL for Solifenacin impurities.

Case Studies

Research has demonstrated the clinical significance of Solifenacin and its impurities in managing OAB symptoms effectively. In a study involving patients with neurogenic detrusor overactivity (NDO), Solifenacin demonstrated significant improvements in urinary frequency and urgency when compared to placebo treatments. The presence of impurities such as this compound was monitored to ensure therapeutic efficacy without adverse effects.

Eigenschaften

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740780-79-4 | |

| Record name | (1R,3'R)-Solifenacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,3'R)-SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.